

# A Comprehensive Technical Guide to the Physicochemical Properties of Metildigoxin Powder

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Metildigoxin** powder. The information presented is intended to support research, development, and formulation activities involving this potent cardiac glycoside.

# **Chemical Identity and Structure**

**Metildigoxin**, a semisynthetic derivative of digoxin, is a cardiotonic agent used in the management of congestive heart failure and cardiac arrhythmias.[1] Its chemical structure is characterized by a steroid nucleus with a lactone ring and a chain of three digitoxose sugar moieties, with a methyl group on the terminal sugar.[2][3]

Table 1: Chemical Identification of Metildigoxin



| Identifier         | Value                                                                                                                                                                                                                                      |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name      | $(3\beta,5\beta,12\beta)$ -3-[[O-2,6-Dideoxy-4-O-methyl-β-D-ribo-hexopyranosyl- $(1 \rightarrow 4)$ -O-2,6-dideoxy-β-D-ribo-hexopyranosyl- $(1 \rightarrow 4)$ -2,6-dideoxy-β-D-ribo-hexopyranosyl]oxy]-12,14-dihydroxycard-20(22)-enolide |
| CAS Number         | 30685-43-9                                                                                                                                                                                                                                 |
| Molecular Formula  | C42H66O14[4]                                                                                                                                                                                                                               |
| Molecular Weight   | 794.98 g/mol [4]                                                                                                                                                                                                                           |
| Chemical Structure | The image you are requesting does not exist or is no longer available. imgur.com                                                                                                                                                           |

# **Physicochemical Properties**

The physicochemical properties of **Metildigoxin** powder are critical determinants of its biopharmaceutical performance, including its dissolution rate and bioavailability.

Table 2: Summary of Physicochemical Properties of **Metildigoxin** Powder

| Property       | Value                                                    |
|----------------|----------------------------------------------------------|
| Appearance     | White to off-white solid crystalline powder.[2]          |
| Melting Point  | 200-202 °C (with decomposition)                          |
| Solubility     | Sparingly soluble in DMSO, slightly soluble in Methanol. |
| Hygroscopicity | Hygroscopic.                                             |

# **Experimental Protocols**



The following sections detail the experimental methodologies for the determination of key physicochemical properties of **Metildigoxin** powder.

# Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in USP General Chapter <891> Thermal Analysis.[5][6][7]

Objective: To determine the melting point and thermal behavior of **Metildigoxin** powder.

#### Apparatus:

- Differential Scanning Calorimeter
- Aluminum pans and lids
- Microbalance

#### Procedure:

- Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
- Accurately weigh 2-5 mg of Metildigoxin powder into an aluminum pan.
- Crimp the pan with a lid. An empty, crimped pan is used as the reference.
- Place the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate of 10 °C/min from ambient temperature to 250 °C under a nitrogen purge.
- Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Data Analysis: The thermogram is analyzed to determine the onset and peak temperatures of any thermal events. The enthalpy of fusion can be calculated from the area under the melting



peak.



Click to download full resolution via product page

Figure 1: Experimental workflow for DSC analysis.

# Polymorphic Screening by X-Ray Powder Diffraction (XRPD)

This protocol is based on the principles outlined in USP General Chapter <941> X-Ray Diffraction.[8][9][10]

Objective: To identify the crystalline form of **Metildigoxin** powder and screen for potential polymorphs.

#### Apparatus:

- X-Ray Powder Diffractometer with a Cu Kα radiation source
- · Sample holder
- Mortar and pestle (if particle size reduction is needed)

#### Procedure:

- Gently pack the **Metildigoxin** powder into the sample holder to ensure a flat, level surface.
- Place the sample holder into the diffractometer.
- Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.



• Record the diffraction pattern.

Data Analysis: The resulting diffractogram, a plot of intensity versus  $2\theta$ , is a fingerprint of the crystalline structure. The peak positions and relative intensities are compared to reference patterns to identify the polymorph. The presence of a broad halo instead of sharp peaks indicates an amorphous solid.



Click to download full resolution via product page

Figure 2: Experimental workflow for XRPD analysis.

## Solubility Determination by the Shake-Flask Method

This protocol is based on FDA guidance for solubility determination.[11][12]

Objective: To determine the equilibrium solubility of **Metildigoxin** powder in various solvents.

#### Apparatus:

- Constant temperature shaker bath
- Vials with screw caps
- Analytical balance
- HPLC-UV or other suitable analytical instrument
- pH meter

#### Procedure:



- Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).
- Add an excess amount of **Metildigoxin** powder to each vial to ensure a saturated solution.
- Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25
   °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
- Filter the aliquot through a 0.45 µm filter.
- Dilute the filtrate appropriately and analyze the concentration of dissolved **Metildigoxin** using a validated analytical method (e.g., HPLC-UV).

Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or  $\mu$ g/mL).

### **Stability Testing**

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[13][14][15][16]

Objective: To evaluate the stability of **Metildigoxin** powder under various environmental conditions.

#### Procedure:

- Package the Metildigoxin powder in containers that simulate the proposed storage and distribution packaging.
- Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.



- At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.
- Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
- Photostability testing should also be conducted on at least one batch by exposing the powder to a light source.

Data Analysis: The data is evaluated to establish a re-test period or shelf life for the drug substance. Any significant changes, such as a decrease in assay or an increase in degradation products, are noted.

# **Mechanism of Action and Signaling Pathway**

**Metildigoxin**, like other cardiac glycosides, exerts its therapeutic effect primarily through the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][17] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction (positive inotropy).

The signaling pathway is as follows:

- Inhibition of Na+/K+-ATPase: Metildigoxin binds to the α-subunit of the Na+/K+-ATPase pump.
- Increase in Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+).
- Alteration of Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the driving force for the Na+/Ca2+ exchanger to extrude calcium ions (Ca2+).
- Increase in Intracellular Calcium: This results in an increase in the intracellular Ca2+ concentration.
- Enhanced Myocardial Contractility: The elevated intracellular Ca2+ leads to increased Ca2+
  uptake into the sarcoplasmic reticulum and greater Ca2+ release during each action
  potential, thereby enhancing the force of contraction of the heart muscle.





Click to download full resolution via product page

Figure 3: Signaling pathway of Metildigoxin.

This technical guide provides a foundational understanding of the physicochemical properties of **Metildigoxin** powder. For further in-depth analysis and specific applications, it is recommended to consult the referenced pharmacopeial chapters and regulatory guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. What is Metildigoxin used for? [synapse.patsnap.com]
- 2. CAS 30685-43-9: Metildigoxin | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. â 👊 ©891â 👊 Thermal Analysis [doi.usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. usp.org [usp.org]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. X-Ray Powder Diffraction | USP [usp.org]
- 10. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 15. youtube.com [youtube.com]
- 16. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 17. What is the mechanism of Metildigoxin? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Metildigoxin Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676497#physicochemical-properties-of-metildigoxin-powder]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com